molecular formula C24H22BrF3N2 B11944079 3-benzyl-5,6-dimethyl-1-[4-(trifluoromethyl)benzyl]-3H-benzimidazol-1-ium bromide CAS No. 853348-62-6

3-benzyl-5,6-dimethyl-1-[4-(trifluoromethyl)benzyl]-3H-benzimidazol-1-ium bromide

Cat. No.: B11944079
CAS No.: 853348-62-6
M. Wt: 475.3 g/mol
InChI Key: OGORGRINTGOHML-UHFFFAOYSA-M
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Description

3-benzyl-5,6-dimethyl-1-[4-(trifluoromethyl)benzyl]-3H-benzimidazol-1-ium bromide is a synthetic organic compound with the molecular formula C24H22BrF3N2. It is a member of the benzimidazole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-5,6-dimethyl-1-[4-(trifluoromethyl)benzyl]-3H-benzimidazol-1-ium bromide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-benzyl-5,6-dimethyl-1-[4-(trifluoromethyl)benzyl]-3H-benzimidazol-1-ium bromide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with cyanide would yield a nitrile derivative, while oxidation could produce a benzimidazole N-oxide .

Scientific Research Applications

3-benzyl-5,6-dimethyl-1-[4-(trifluoromethyl)benzyl]-3H-benzimidazol-1-ium bromide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-benzyl-5,6-dimethyl-1-[4-(trifluoromethyl)benzyl]-3H-benzimidazol-1-ium bromide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes, receptors, and nucleic acids, modulating their activity and function.

    Pathways Involved: It can influence various cellular pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trifluoromethyl group in 3-benzyl-5,6-dimethyl-1-[4-(trifluoromethyl)benzyl]-3H-benzimidazol-1-ium bromide imparts unique properties such as increased lipophilicity, metabolic stability, and enhanced binding affinity to biological targets. These characteristics make it a valuable compound for various applications in medicinal chemistry and material science .

Properties

CAS No.

853348-62-6

Molecular Formula

C24H22BrF3N2

Molecular Weight

475.3 g/mol

IUPAC Name

1-benzyl-5,6-dimethyl-3-[[4-(trifluoromethyl)phenyl]methyl]benzimidazol-1-ium;bromide

InChI

InChI=1S/C24H22F3N2.BrH/c1-17-12-22-23(13-18(17)2)29(16-28(22)14-19-6-4-3-5-7-19)15-20-8-10-21(11-9-20)24(25,26)27;/h3-13,16H,14-15H2,1-2H3;1H/q+1;/p-1

InChI Key

OGORGRINTGOHML-UHFFFAOYSA-M

Canonical SMILES

CC1=CC2=C(C=C1C)[N+](=CN2CC3=CC=C(C=C3)C(F)(F)F)CC4=CC=CC=C4.[Br-]

Origin of Product

United States

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